![molecular formula C57H76N8O9 B10849785 (2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)

(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KH-164 es un fármaco de molécula pequeña inicialmente desarrollado por Eli Lilly and Company. Funciona como un inhibidor de la proteasa y se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunológico, enfermedades infecciosas y enfermedades urogenitales .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para KH-164 son propiedad y no se divulgan públicamente en detalle. Se sabe que el compuesto se desarrolló a través de una serie de reacciones químicas que involucran la inhibición de las enzimas proteasas . Los métodos de producción industrial para tales compuestos típicamente implican síntesis orgánica de varios pasos, purificación y procesos de formulación para garantizar la eficacia y seguridad del compuesto.

Análisis De Reacciones Químicas

KH-164, como inhibidor de la proteasa, interactúa principalmente con las enzimas proteasas. Los tipos de reacciones que experimenta incluyen:

Reacciones de Inhibición: KH-164 se une al sitio activo de las enzimas proteasas, impidiendo que catalicen la escisión de los enlaces peptídicos en las proteínas.

Hidrólisis: En presencia de agua, KH-164 puede sufrir hidrólisis, lo que lleva a la descomposición del compuesto en sus partes constituyentes.

Oxidación y Reducción: Dependiendo de las condiciones ambientales, KH-164 puede sufrir reacciones de oxidación o reducción, alterando su estructura química y actividad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen soluciones acuosas, solventes orgánicos y condiciones específicas de pH para facilitar las transformaciones químicas deseadas. Los productos principales formados a partir de estas reacciones son típicamente metabolitos inactivos que se excretan del cuerpo.

Aplicaciones Científicas De Investigación

Química: KH-164 sirve como un compuesto modelo para estudiar la inhibición de la proteasa y el diseño de nuevos inhibidores de la proteasa.

Biología: El compuesto se utiliza para investigar el papel de las proteasas en los procesos biológicos y los mecanismos de la enfermedad.

Industria: Las propiedades inhibitorias de la proteasa del compuesto lo convierten en una herramienta valiosa en el desarrollo de nuevos agentes terapéuticos y ensayos de diagnóstico.

Comparación Con Compuestos Similares

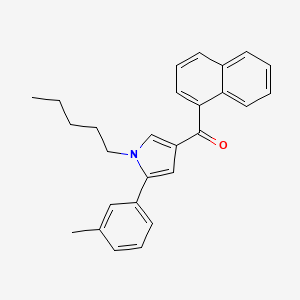

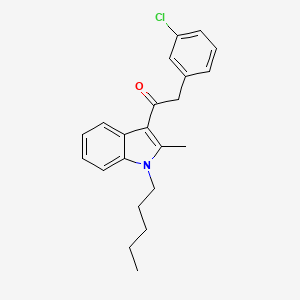

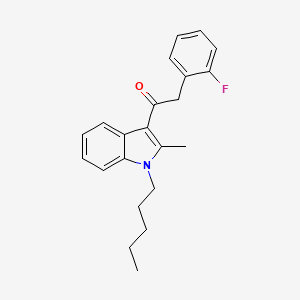

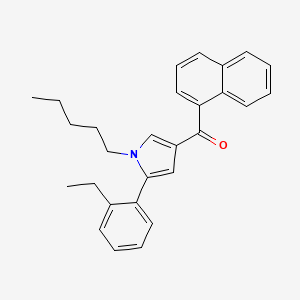

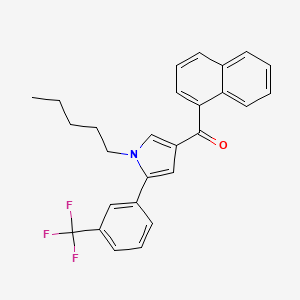

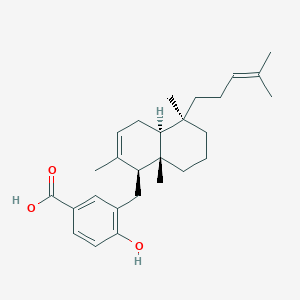

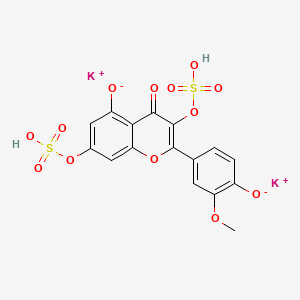

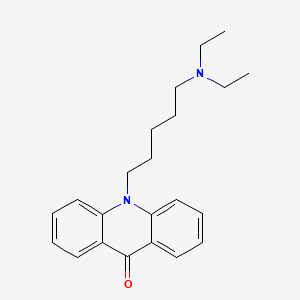

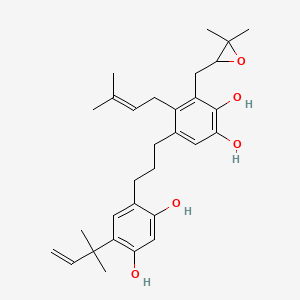

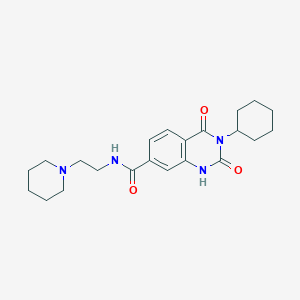

KH-164 se puede comparar con otros inhibidores de la proteasa como:

KH-164 es único en su capacidad para inhibir las enzimas proteasas con alta potencia, lo que lo convierte en un compuesto valioso para estudiar la inhibición de la proteasa y desarrollar nuevos agentes terapéuticos.

Mecanismo De Acción

KH-164 ejerce sus efectos al inhibir las enzimas proteasas, que son esenciales para el procesamiento de las poliproteínas virales y la maduración de las partículas virales. El compuesto se une al sitio activo de la enzima proteasa, evitando que escinda los enlaces peptídicos en las poliproteínas virales. Esta inhibición interrumpe el ciclo de replicación viral, reduciendo la producción de partículas virales infecciosas .

Propiedades

Fórmula molecular |

C57H76N8O9 |

|---|---|

Peso molecular |

1017.3 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H76N8O9/c1-34(2)28-43(49(67)33-50(68)60-45(29-35(3)4)53(70)62-44(52(58)69)30-38-18-10-8-11-19-38)61-56(73)51(36(5)6)64-54(71)46(31-39-20-12-9-13-21-39)63-55(72)48-26-17-27-65(48)57(74)47(59-37(7)66)32-41-24-16-23-40-22-14-15-25-42(40)41/h8-16,18-25,34-36,43-49,51,67H,17,26-33H2,1-7H3,(H2,58,69)(H,59,66)(H,60,68)(H,61,73)(H,62,70)(H,63,72)(H,64,71)/t43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

Clave InChI |

WBMREBMOCPFYEP-FKUHLYKMSA-N |

SMILES isomérico |

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)C |

SMILES canónico |

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)

![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)